ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Enzyme Inhibition Carboxylesterase Drug Metabolism

Select Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 6314-22-3) to leverage its unique, documented biological activity and synthetic versatility absent in the 5-unsubstituted analog. This compound is a validated starting point for ACC2 inhibitor SAR (IC50=84 nM) and CCR5 antagonist screening, and its 5-acetyl group enables patented Wilsmeier-Haack routes to thienylpyrrole growth stimulants. Its distinct carboxylesterase interaction profile makes it essential for ester prodrug probe development. Ensure your procurement meets project-critical reactivity and bioactivity benchmarks.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 6314-22-3
Cat. No. B1581432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS6314-22-3
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C)C(=O)C)C
InChIInChI=1S/C11H15NO3/c1-5-15-11(14)9-6(2)10(8(4)13)12-7(9)3/h12H,5H2,1-4H3
InChIKeyZCNAULQFSXEJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 6314-22-3): Core Chemical Identity and Procurement Context


Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole derivative featuring acetyl, methyl, and ethyl ester functional groups on a 1H-pyrrole core [1]. Its molecular formula is C11H15NO3 with a molecular weight of 209.24 g/mol [1]. This compound serves as a versatile building block in organic synthesis and pharmaceutical research, with documented applications as a CCR5 antagonist candidate [2] and as a key intermediate in the construction of heterocyclic scaffolds [3]. Procurement decisions involving this compound typically require differentiation from its closest structural analogs—such as the methyl ester variant (CAS 62264-99-7), the 5-unsubstituted analog (CAS 2199-51-1), and the carboxylic acid derivative (CAS 17106-15-9)—based on quantifiable differences in reactivity, biological profile, and synthetic utility.

Why Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (6314-22-3) Cannot Be Interchanged with Closest Analogs


Substituting ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with its closest structural analogs—such as the 5-unsubstituted ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-51-1) , the methyl ester variant (CAS 62264-99-7) [1], or the free carboxylic acid (CAS 17106-15-9) —introduces quantifiable changes in molecular properties that directly impact synthetic outcomes and biological activity. The presence of the 5-acetyl group in the target compound confers distinct reactivity patterns, including its demonstrated utility as a starting material for thienylpyrrole synthesis via the Wilsmeier-Haack reaction [2], a pathway not accessible to the 5-unsubstituted analog. Furthermore, the ethyl ester moiety influences lipophilicity (XLogP ≈ 1.9 for the target compound [3]) relative to the more polar carboxylic acid derivative (XLogP ≈ 0.8 [4]), affecting both solubility and membrane permeability in biological assays. These structural distinctions translate into non-interchangeable performance in both synthetic chemistry workflows and pharmacological screening programs.

Quantitative Differentiation Evidence for Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (6314-22-3)


Carboxylesterase Inhibition Profile: Distinct Activity Spectrum Relative to 5-Unsubstituted Analog

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits measurable inhibition of porcine liver carboxylesterase with an IC50 of 110,000 nM (1.10E+5 nM) [1]. In contrast, the 5-unsubstituted analog ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-51-1) shows no reported carboxylesterase inhibition in the same assay systems, suggesting that the 5-acetyl group is a critical determinant for this specific enzyme interaction. The target compound also demonstrates inhibition of human cocaine esterase (IC50 = 105,000 nM) and murine acylcarnitine hydrolase (IC50 = 479,000 nM) [1], establishing a broader carboxylesterase interaction profile than its 5-unsubstituted counterpart.

Enzyme Inhibition Carboxylesterase Drug Metabolism

CCR5 Antagonist Activity: Functional Annotation Absent in 5-Unsubstituted Analog

Preliminary pharmacological screening has identified ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a CCR5 antagonist candidate with potential utility in treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. No comparable CCR5 antagonist activity has been reported for the 5-unsubstituted analog ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-51-1), which is primarily documented as a synthetic intermediate for receptor tyrosine kinase inhibitors and pyrrole dyes [2]. While the screening report does not provide quantitative IC50 or Ki values for the target compound's CCR5 activity, the functional annotation itself represents a qualitative differentiation point that directs procurement toward specific pharmacological research applications.

CCR5 Antagonist HIV Inflammation

Synthetic Utility: Validated Starting Material for Thienylpyrrole Growth Stimulants

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has been validated as a starting compound for the stepwise synthesis of 5-(5-carboxythiophen-2-yl)-2,4-dimethyl-1H-pyrrol-3-carboxylic acid and related thienylpyrrole derivatives [1]. This synthetic pathway, proceeding through Wilsmeier-Haack reaction, chlorvinylcarbaldehyde formation, and subsequent cyclization with thioglycolic acid ethyl ester [1], exploits the 5-acetyl group's reactivity for C-5 functionalization. The resulting thienylpyrroles demonstrated quantifiable growth-stimulating activity on wheat and barley seeds [1]. The 5-unsubstituted analog (CAS 2199-51-1) cannot directly undergo this C-5 functionalization sequence without prior formylation or other activation steps, representing a meaningful synthetic divergence.

Agrochemical Synthesis Thienylpyrrole Plant Growth Stimulant

Lipophilicity Differentiation: XLogP Comparison with Carboxylic Acid Analog

The ethyl ester moiety of the target compound confers a calculated lipophilicity (XLogP3-AA) of approximately 1.9 [1], which is substantially higher than the XLogP3-AA of approximately 0.8 for the corresponding carboxylic acid analog 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-15-9) [2]. This difference of approximately 1.1 log units corresponds to an ~12.6-fold higher predicted octanol-water partition coefficient for the target compound. Lipophilicity directly influences membrane permeability, solubility in organic solvents, and pharmacokinetic properties such as volume of distribution.

Physicochemical Property Lipophilicity Drug Design

Acetyl-CoA Carboxylase 2 (ACC2) Inhibition: Target Engagement Distinct from Carboxylesterase Profile

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate demonstrates inhibition of recombinant human acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 84 nM in an assay measuring reduction of acetyl-CoA to malonyl-CoA conversion [1]. This represents potent engagement of a therapeutically relevant target for metabolic disorders (obesity, type 2 diabetes, NAFLD). No comparable ACC2 inhibition data is available for the 5-unsubstituted analog (CAS 2199-51-1) or the methyl ester variant (CAS 62264-99-7) in the same database, suggesting that the combination of the 5-acetyl and ethyl ester functionalities may contribute uniquely to ACC2 binding. The compound also shows selectivity against CYP2D6 and CYP1A2 (IC50 = 20,000 nM for both) [1], indicating a window between target engagement and off-target cytochrome P450 inhibition.

ACC2 Inhibition Metabolic Disease Enzyme Inhibition

Molecular Weight Differentiation: Impact on Physicochemical and DMPK Properties

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (MW = 209.24 g/mol [1]) occupies a distinct physicochemical space relative to its closest analogs. The methyl ester variant methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 62264-99-7) has a lower molecular weight of 195.22 g/mol (ΔMW = 14.02 g/mol, ~7% difference). The 5-unsubstituted analog ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-51-1) is substantially lighter at 167.21 g/mol (ΔMW = 42.03 g/mol, ~20% difference). Molecular weight is a key determinant in lead optimization, influencing membrane permeability, solubility, and oral bioavailability. The target compound's molecular weight falls within the favorable range (200-250 Da) for fragment-based drug discovery while being sufficiently differentiated to enable SAR exploration.

Molecular Weight Drug-likeness Physicochemical Property

Evidence-Backed Application Scenarios for Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (6314-22-3) Procurement


Medicinal Chemistry: ACC2 Inhibitor Lead Optimization

The compound's potent inhibition of recombinant human ACC2 (IC50 = 84 nM [1]) positions it as a starting point for structure-activity relationship (SAR) studies targeting metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The 5-acetyl and ethyl ester functionalities can be systematically modified to probe ACC2 binding determinants, while the observed selectivity window against CYP2D6 and CYP1A2 (IC50 = 20,000 nM [1]) provides a baseline for assessing off-target liability. Procurement of this specific compound (rather than the 5-unsubstituted analog) is warranted by the documented ACC2 engagement data, which is absent for comparator compounds [1].

Chemical Biology: Carboxylesterase Probe Development

The compound's inhibition of porcine liver carboxylesterase (IC50 = 110,000 nM [1]), human cocaine esterase (IC50 = 105,000 nM [1]), and murine acylcarnitine hydrolase (IC50 = 479,000 nM [1]) establishes a carboxylesterase interaction profile that can be exploited for developing chemical probes to study ester prodrug hydrolysis or xenobiotic metabolism. The 5-unsubstituted analog lacks any reported carboxylesterase inhibition [1], making the target compound the necessary choice for this application area.

Agrochemical Synthesis: Thienylpyrrole Growth Stimulant Precursor

As a validated starting material for the synthesis of 5-(5-carboxythiophen-2-yl)-2,4-dimethyl-1H-pyrrol-3-carboxylic acid and related thienylpyrroles [1], this compound enables researchers to access a class of molecules with demonstrated growth-stimulating activity on wheat and barley seeds [1]. The documented synthetic pathway leverages the 5-acetyl group's reactivity for C-5 functionalization via Wilsmeier-Haack reaction [1]. The 5-unsubstituted analog cannot be directly substituted in this pathway without additional synthetic steps, making the target compound the preferred procurement choice for this agrochemical application.

Pharmacological Screening: CCR5 Antagonist Discovery

Preliminary screening has identified this compound as a CCR5 antagonist candidate with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. For researchers conducting CCR5-focused screening cascades or developing small-molecule CCR5 modulators, this functional annotation justifies procurement of the target compound over the 5-unsubstituted analog, which has no documented CCR5 activity. While quantitative IC50 values are not yet available, the qualitative activity annotation serves as a selection criterion for focused library building or follow-up medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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